2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Description
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS: 150096-57-4) is a bicyclic ketone featuring a methyl-substituted cyclopentane ring fused to a naphthalenone system. This compound serves as a critical intermediate in organic synthesis, particularly in the development of light-driven molecular motors and photoresponsive materials . Its structural rigidity and electron-deficient aromatic system make it suitable for applications in supramolecular chemistry and pharmacology.
Properties
IUPAC Name |
2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQMTXDLOOIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446808 | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-57-4 | |
| Record name | 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150096-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
The Friedel-Crafts acylation strategy employs aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate cyclization. In a representative procedure, naphthalene reacts with methacryloyl chloride in dichloromethane (CH₂Cl₂) at -78°C, followed by gradual warming to room temperature. This method leverages the electrophilic aromatic substitution mechanism, where AlCl₃ activates the acyl chloride for attack by the aromatic ring.
Table 1: Friedel-Crafts Acylation Parameters
| Component | Quantity/Condition | Role |
|---|---|---|
| Naphthalene | 6.52 g (50.9 mmol) | Aromatic substrate |
| Methacryloyl chloride | 5.10 mL (52.5 mmol) | Acylating agent |
| AlCl₃ | 13.7 g (103 mmol) | Lewis acid catalyst |
| Solvent | CH₂Cl₂ (165 mL) | Reaction medium |
| Temperature | -78°C → room temperature | Thermal control |
| Yield | 70% (7.03 g) | Isolated product |
Workup and Purification
After hydrolysis with ice-water, the crude product is extracted with CH₂Cl₂, washed with aqueous potassium carbonate (K₂CO₃), and dried over sodium sulfate (Na₂SO₄). Distillation under reduced pressure (5–6 mbar, 230–240°C) yields the target compound as a yellow oil.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Reaction Setup and Optimization
Polyphosphoric acid (PPA) serves as both catalyst and solvent in this cyclodehydration method. A mixture of 1-methoxynaphthalene and methacrylic acid is heated to 80°C in PPA (115% H₃PO₄) for 2.5–3 hours, achieving cyclization through electrophilic activation. The reaction proceeds via intramolecular acylation, forming the fused bicyclic structure.
Table 2: PPA Cyclization Parameters
| Component | Quantity/Condition | Role |
|---|---|---|
| 1-Methoxynaphthalene | 13.1 mL (90.0 mmol) | Starting material |
| Methacrylic acid | 13.0 mL (153 mmol) | Acylating agent |
| PPA (115% H₃PO₄) | 80 mL | Catalyst/solvent |
| Temperature | 80°C | Reaction temperature |
| Time | 2.5–3 hours | Duration |
| Yield | 67–73% | After recrystallization |
Scalability and Industrial Relevance
This method is notable for its simplicity and scalability. The use of PPA eliminates the need for inert atmospheres or cryogenic conditions, making it suitable for large-scale production. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate (EtOAc), and purified via recrystallization from ethanol.
Metal-Free Synthesis Strategies
Table 3: Hypothetical Metal-Free Parameters
| Component | Quantity/Condition | Role |
|---|---|---|
| Naphthalene derivative | Theoretical (e.g., 0.3 mmol) | Substrate |
| L-Proline | 20 mol% | Organocatalyst |
| Glacial acetic acid | Solvent | Reaction medium |
| Temperature | 120°C | Thermal energy |
| Time | 24 hours | Duration |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one typically involves cyclization reactions. One common method includes the reaction of 2-methyl-1-tetralone with a suitable cyclizing agent under acidic or basic conditions to achieve high yields and purity .
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of heterocyclic compounds and natural product analogs.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Investigated for efficacy against various pathogens.
- Antifungal Activities : Explored for use in antifungal drug development.
- Anticancer Properties : Studied for its potential in cancer treatment through modulation of specific molecular targets.
Medicine
The compound is being explored for its therapeutic applications , particularly in drug discovery programs targeting diseases such as cancer and infections. Its mechanism of action may involve interaction with enzymes and receptors, influencing their activity .
Industry
In industrial applications, it is utilized in the production of specialty chemicals , dyes, and pigments. Its unique structural properties make it valuable in developing materials with specific optical or electronic characteristics .
Case Study 1: Anticancer Research
A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing new derivatives based on this compound to enhance antimicrobial efficacy. The modified compounds demonstrated improved activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
7-Methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one (MC)
- Structure : Differs by a methoxy group at position 7 instead of a methyl group.
- Properties: Enhanced metabolic stability and comparable antiproliferative activity to 2-methyl derivatives.
- Applications : Studied for anti-inflammatory prodrug formulations and anticancer mechanisms.
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS: 109341-49-3)
- Structure : Lacks the methyl group on the cyclopentane ring.
- Serves as a precursor in fullerene synthesis .
Hybrid Derivatives
9-(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene (M2)
- Structure: Fluorene moiety fused to the cyclopenta[a]naphthalenone core.
- Properties : Extended π-conjugation enhances photoisomerization efficiency. Used in molecular motors due to reversible light-induced structural changes .
- Synthesis : Prepared via Lawesson’s reagent-mediated thionation of the parent ketone .
MHY3655 (Tyrosinase Inhibitor)
Functional Group Modifications
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol
Key Properties
| Compound | Molecular Formula | CAS Number | Boiling Point | LogP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | C₁₄H₁₂O | 150096-57-4 | N/A | 3.2 | Molecular motors, synthesis |
| MC (7-methoxy derivative) | C₁₄H₁₂O₂ | - | N/A | 2.8 | Anticancer, anti-inflammatory |
| MHY3655 | C₂₂H₁₆O₂ | - | N/A | 4.5 | Tyrosinase inhibition |
| 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one | C₁₃H₁₀O | 109341-49-3 | N/A | 2.9 | Fullerene synthesis |
Biological Activity
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS Number: 150096-57-4) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.245 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 350.0 ± 12.0 °C |
| Flash Point | 153.4 ± 14.5 °C |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems. This effect is crucial for preventing cellular damage and associated diseases.
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Radical Scavenging : The structure of the compound allows it to act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Study on Antioxidant Activity
A study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of various polycyclic compounds, including this compound. The results indicated a notable reduction in lipid peroxidation levels when tested in vitro, suggesting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
In a study conducted on animal models with induced inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This research highlights its potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The results revealed that it exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential utility in developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cyclization reactions. For example, a multi-step procedure involving methacrylic acid and polyphosphoric acid (PPA) at 110°C under inert conditions yields the cyclized product. Subsequent bromination with AlCl₃ and Br₂ in acetic acid introduces functional groups for further derivatization . Purification is typically achieved using column chromatography with ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (e.g., δ 8.60–7.43 ppm for aromatic protons and δ 145.1–118.6 ppm for carbons) confirm the fused cyclopenta-naphthalenone structure .
- HRMS : High-resolution mass spectrometry (e.g., [M+H] at m/z 295.1233) validates the molecular formula .
- IR : Carbonyl stretches (~1700 cm) and aromatic C-H bends (~750 cm) are diagnostic .
Q. How can computational methods predict its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Software such as Gaussian or ORCA is recommended .
Advanced Research Questions
Q. What crystallographic parameters are essential for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a triclinic P1 space group (cell parameters: a = 7.369 Å, b = 9.986 Å, c = 14.177 Å, α/β/γ ≈ 87–79°) resolves the fused bicyclic system. SHELXL refinement (R-factor <0.041) and multi-scan absorption corrections (CrysAlis RED) ensure precision . Hydrogen bonding and π-π stacking (3.5–4.0 Å) stabilize the lattice .
Q. How does this compound participate in Aldol cyclotrimerization for fullerene synthesis?
- Methodological Answer : Under acidic conditions, the ketone group undergoes Aldol condensation with α,β-unsaturated carbonyl derivatives. Cyclotrimerization forms bowl-shaped trimers, precursors to fullerene fragments. Reaction monitoring via TLC and quenching with aqueous NaHCO₃ optimizes yields .
Q. What are the challenges in optimizing enantioselective synthesis?
- Methodological Answer : Chiral resolution requires asymmetric catalysis (e.g., Pd(PPh₃)₄ with Ag₂O) or enantiopure starting materials. Kinetic studies (e.g., variable-temperature NMR) reveal rotational barriers in diastereomeric intermediates. Lawesson’s reagent aids in thiolation for stereochemical control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
